Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate
Description
Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate is an epoxide (oxirane) derivative featuring a complex substitution pattern. Its structure includes:
- Epoxide ring: A three-membered cyclic ether (oxirane) with two methyl groups at positions 2 and 3.
- Ester group: A methyl carboxylate substituent at position 2 of the oxirane.
- Oxolan (tetrahydrofuran) substituent: A five-membered oxygen-containing heterocycle attached via its 3-position to the oxirane’s position 3.
The molecular formula is C₉H₁₄O₄ (molecular weight ≈ 186.2 g/mol), consistent with structurally related compounds in the literature .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-9(7-4-5-13-6-7)10(2,14-9)8(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
SCKWUBJFYDGMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)(C)C(=O)OC)C2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate typically involves the reaction of 2,3-dimethyl-3-(oxolan-3-yl)oxirane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving epoxides and esters.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate involves its interaction with nucleophiles, leading to the opening of the oxirane ring and subsequent formation of new chemical bonds. The ester group can also participate in reactions, such as hydrolysis or transesterification, depending on the reaction conditions and the presence of specific catalysts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique features are highlighted through comparisons with structurally related epoxide esters (Table 1).
Table 1: Structural and Functional Comparison of Epoxide Derivatives
Key Observations:
Substituent Position and Type :
- The target compound’s dual methyl groups at C2 and C3 distinguish it from analogs like CAS 1600073-64-0, which lacks a C2 methyl .
- Oxolan attachment position (3-yl vs. 2-yl) impacts steric and electronic properties. For example, CAS 1864206-39-2’s oxolan-2-yl group may alter ring strain and reactivity compared to the 3-yl variant .
Stereochemical Considerations :
- Compounds like (2R,3S)-configured derivatives (e.g., CAS 96125-49-4) highlight the role of chirality in pharmacological applications, though stereochemical data for the target compound is unavailable .
Physical Properties: Limited data on melting/boiling points in the evidence precludes direct comparisons. However, molecular weight and polarity (influenced by oxolan vs. phenyl groups) likely affect volatility and solubility.
Biological Activity
Methyl 2,3-dimethyl-3-(oxolan-3-yl)oxirane-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by data tables and relevant research findings.
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol
CAS Number: 2002684-82-2
The structure includes an oxirane ring and an oxolan ring, contributing to its unique reactivity and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of suitable precursors under controlled conditions. Common synthetic routes include:
- Epoxidation Reactions: Utilizing peracids to convert alkenes into epoxides.
- Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various tumor cell lines using assays such as the MTT assay .
| Compound | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 500 |
| Similar compound A | MCF7 (breast cancer) | 300 |
| Similar compound B | A549 (lung cancer) | 450 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study found that it demonstrated activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus epidermidis | 1000 |
| Escherichia coli | >2000 |
| Bacillus subtilis | 1500 |
The biological activity of this compound is attributed to its ability to interact with cellular targets through:
- Nucleophilic Attack: The strained oxirane ring is reactive and can undergo nucleophilic attack by cellular nucleophiles.
- Enzyme Inhibition: Potential inhibition of enzymes involved in cell proliferation and survival pathways.
Case Studies
-
Case Study on Antitumor Effects:
A study conducted on the effects of this compound on HeLa cells showed that treatment resulted in a dose-dependent decrease in cell viability, confirming its potential as an antitumor agent. -
Antimicrobial Efficacy:
In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. Results indicated a moderate level of activity, suggesting further exploration into its use as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
